2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and a piperidinyl group attached to an ethanone backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
Starting Materials: 3-dimethylamino-piperidine and chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: Chloroacetyl chloride is added dropwise to a solution of 3-dimethylamino-piperidine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the chloro group.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The chloro group and dimethylamino group play crucial roles in binding to active sites and influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone can be compared with other similar compounds such as:
2-Chloro-1-(3-methylamino-piperidin-1-yl)-ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
2-Chloro-1-(3-ethylamino-piperidin-1-yl)-ethanone: Contains an ethylamino group, leading to different chemical and biological properties.
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone: Features a pyrrolidinyl group instead of a piperidinyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-1-(3-dimethylamino-piperidin-1-yl)-ethanone is a chemical compound with significant biological activity, particularly in pharmacology. Its unique structure, characterized by a chloro group and a piperidine ring substituted with a dimethylamino group, contributes to its reactivity and potential therapeutic effects. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12ClN
- Molecular Weight : 201.68 g/mol
- Structural Features : The presence of the piperidine ring and chloro group allows for specific interactions with biological targets, enhancing its pharmacological profile.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Electrophilic Nature : The chloroethanone moiety acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, which can inhibit their activity.
- Neurotransmitter Modulation : Research indicates that this compound can inhibit calcium influx in neurons, suggesting potential neuroprotective properties and implications for treating neurological disorders .
Biological Activities
This compound exhibits several biological activities:
1. Analgesic and Anti-inflammatory Properties
Compounds similar to this compound have been noted for their analgesic and anti-inflammatory effects. Piperidine derivatives are particularly recognized for their ability to interact with neurotransmitter systems involved in pain modulation.
2. Inhibition of Enzyme Activity
The compound has been studied for its inhibitory effects on various enzymes, which could be leveraged in therapeutic applications:
- Hedgehog Acyltransferase (HHAT) : Certain analogues have shown significant inhibition of HHAT, suggesting potential applications in cancer therapy .
3. Neuroprotective Effects
Studies indicate that the compound may protect neuronal cells from damage by modulating calcium signaling pathways. This could be beneficial in conditions such as neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Inhibition of HHAT
In a study evaluating various compounds for HHAT inhibition, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to the enzyme. The study reported IC50 values indicating effective inhibition at concentrations below 20 μM .
Properties
IUPAC Name |
2-chloro-1-[3-(dimethylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZLYBLAIHOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.